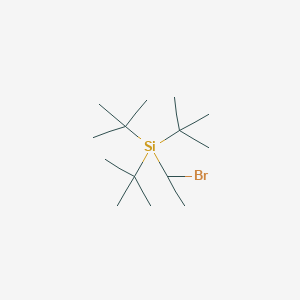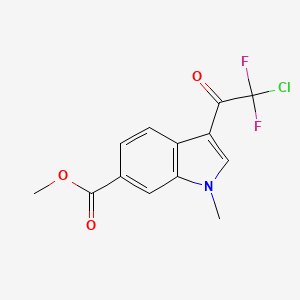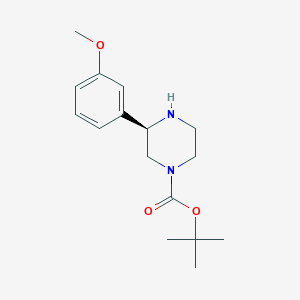
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is a compound that features both azido and sulfonyl fluoride functional groups. This compound is of interest due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azido group makes it a versatile intermediate for further chemical transformations, while the sulfonyl fluoride group is known for its reactivity and potential use in bioconjugation and labeling studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride typically involves the introduction of the azido group and the sulfonyl fluoride group onto a piperazine scaffold. One common method involves the reaction of piperazine with 2-azidoacetyl chloride in the presence of a base to form the azidoacetyl derivative. This intermediate is then reacted with sulfonyl fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, especially given the potentially hazardous nature of azides. Continuous-flow systems allow for better control over reaction conditions and can minimize the risks associated with handling azides .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.
Reduction: Triphenylphosphine is a typical reducing agent for azides.
Cycloaddition: Copper(I) catalysts and alkynes are used for the formation of triazoles.
Major Products Formed
Triazoles: Formed via click chemistry.
Wissenschaftliche Forschungsanwendungen
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation studies due to its reactive sulfonyl fluoride group.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride involves its reactive functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and labeling. The sulfonyl fluoride group can react with nucleophiles, making it a valuable tool in the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Fluorosulfuryl azide derivatives
Uniqueness
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is unique due to the combination of azido and sulfonyl fluoride groups on a piperazine scaffold. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Eigenschaften
Molekularformel |
C6H10FN5O3S |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
4-(2-azidoacetyl)piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H10FN5O3S/c7-16(14,15)12-3-1-11(2-4-12)6(13)5-9-10-8/h1-5H2 |
InChI-Schlüssel |
MTRGCQOGOSRIRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CN=[N+]=[N-])S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


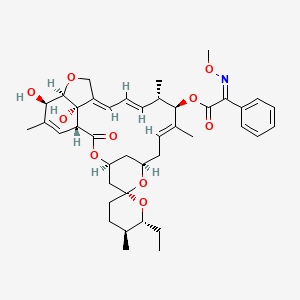
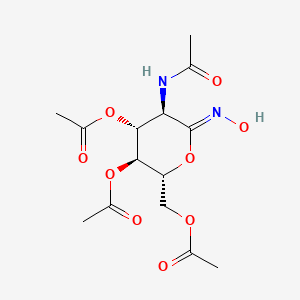
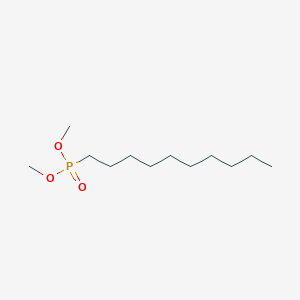
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

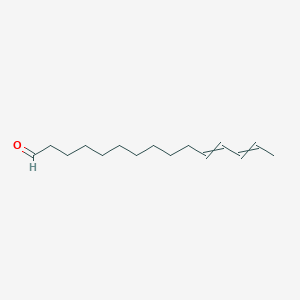
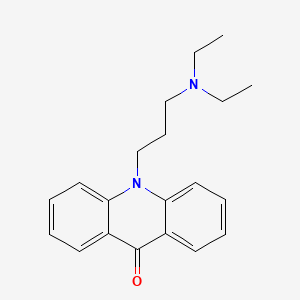
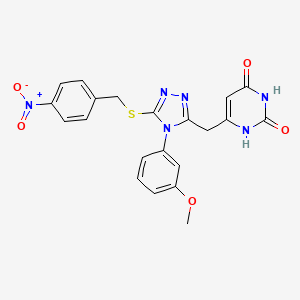
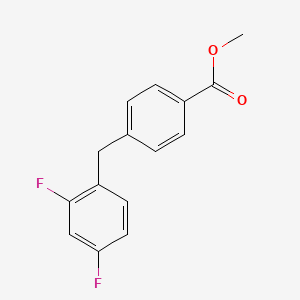
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
